4-(2-(Dimethylamino)ethoxy)pyridin-3-amine
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Overview
Description
4-(2-(Dimethylamino)ethoxy)pyridin-3-amine is a chemical compound with a molecular formula of C9H15N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-(dimethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)ethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-(2-(Dimethylamino)ethoxy)pyridin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The pyridine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in acylation reactions.
3-(2-(Dimethylamino)ethoxy)pyridin-4-amine: Another derivative with similar structural features but different functional properties.
Uniqueness
4-(2-(Dimethylamino)ethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the dimethylamino group and the ethoxy linkage to the pyridine ring makes it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]pyridin-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-3-4-11-7-8(9)10/h3-4,7H,5-6,10H2,1-2H3 |
InChI Key |
KROPWOSTTSDSMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=NC=C1)N |
Origin of Product |
United States |
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